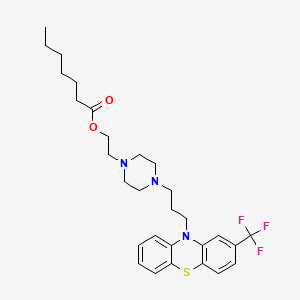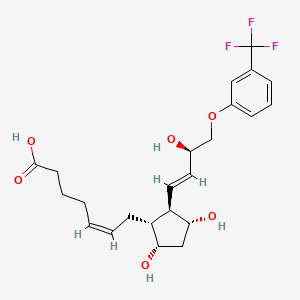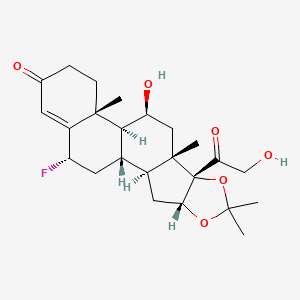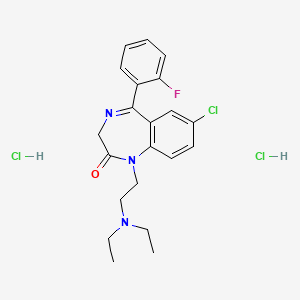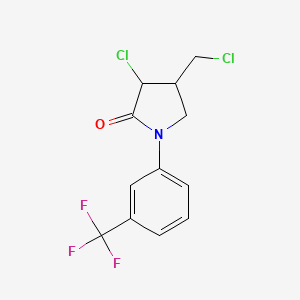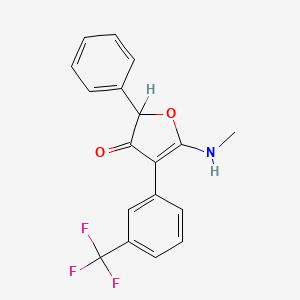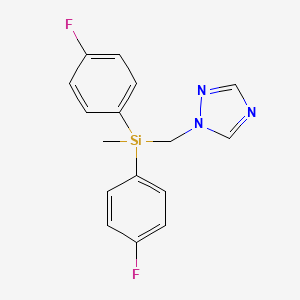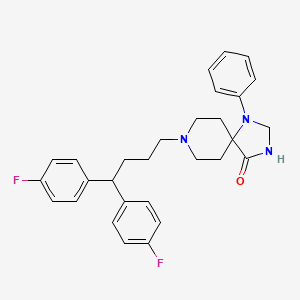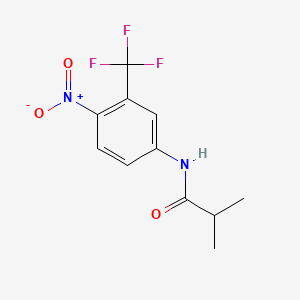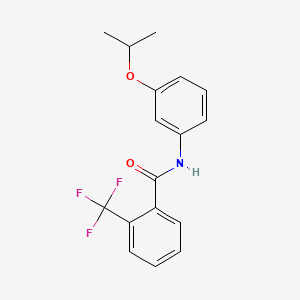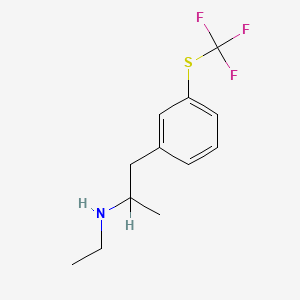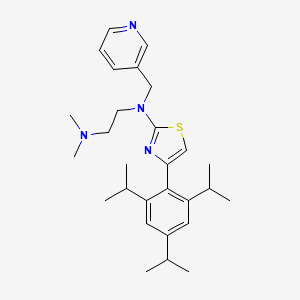
Foropafant
Vue d'ensemble
Description
Foropafant (also known as SR27417) is a highly potent, competitive, selective, and orally active antagonist of the platelet-activating factor (PAF) receptor . It has a Ki value of 57 pM for [3H]PAF binding, which is at least 5-fold lower than that of unlabeled PAF itself . Foropafant potently inhibits PAF-induced aggregation of rabbit and human platelets .
Molecular Structure Analysis
Foropafant has a molecular weight of 464.72 and its molecular formula is C28H40N4S . The 2D structure of Foropafant can be found in various databases .
Physical And Chemical Properties Analysis
Foropafant has four hydrogen bond acceptors and zero hydrogen bond donors . More detailed physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Asthma Treatment
Foropafant, also known as SR 27417A, is a potent antagonist of the Platelet-Activating Factor (PAF) receptor . PAF is a potent lipid-derived mediator of inflammation that is considered to have a potential role in the pathogenesis of asthma . Foropafant was tested in adults with asthma using the PAF challenge strategy . However, the results were mixed and the definitive role of PAF in asthma remains elusive .
Inflammation Control
The biological effects of PAF, which Foropafant antagonizes, are mediated by the activation of specific receptors expressed on effector cell surfaces . PAF has profound chemoattractant properties for eosinophils and neutrophils and it promotes an increase in microvascular permeability and oedema formation within the airways . Therefore, Foropafant could potentially be used to control inflammation.
Cardiovascular Diseases
Foropafant has been indicated for use in cardiovascular diseases . This is likely due to the role of PAF in promoting inflammation and thrombosis, which are key factors in many cardiovascular conditions.
Immune System Diseases
Foropafant has been indicated for use in immune system diseases . This could be due to the role of PAF in immune response regulation, and the potential of Foropafant to modulate this response through its antagonistic action on PAF receptors.
Thrombosis Prevention
Foropafant has been indicated for use in preventing thrombosis . PAF is known to play a role in platelet aggregation, a key step in the formation of blood clots. By antagonizing PAF, Foropafant could potentially inhibit this process and prevent thrombosis.
Respiratory Diseases
Foropafant has been indicated for use in respiratory diseases . This is likely due to the role of PAF in promoting inflammation and bronchoconstriction, which are key factors in many respiratory conditions.
Mécanisme D'action
Target of Action
Foropafant, also known as SR 27417, is a highly potent, competitive, selective, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor . The PAF receptor is a cell surface receptor that responds to PAF, a phospholipid mediator of cell-to-cell communication .
Mode of Action
Foropafant works by inhibiting the binding of PAF to its receptor . It has a Ki value of 57 pM for [3H]PAF binding, which is at least 5-fold lower than that of unlabeled PAF itself . This means that Foropafant has a strong affinity for the PAF receptor and can effectively compete with PAF for binding to the receptor .
Biochemical Pathways
PAF is formed as a result of the action of phospholipase A2 and acetyltransferase on membrane phospholipids and it is degraded by a PAF-specific acetylhydrolase . The biological effects of PAF are mediated by the activation of specific receptors expressed on effector cell surfaces . Foropafant, as a PAF receptor antagonist, can inhibit these effects by preventing PAF from binding to its receptor .
Pharmacokinetics
It is known that foropafant is an orally active drug , which suggests that it can be absorbed through the gastrointestinal tract. The exact Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Foropafant would need further investigation.
Result of Action
By inhibiting the binding of PAF to its receptor, Foropafant can potentially prevent the physiological effects mediated by PAF. These effects include inflammation, bronchoconstriction, mucus production, and airway hyperresponsiveness, which are clinical hallmarks of asthma . Foropafant can also inhibit PAF-induced aggregation of rabbit and human platelets .
Propriétés
IUPAC Name |
N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4S/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22/h9-11,14-16,18-21H,12-13,17H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBFISAUNSXQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869859 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-[(pyridin-3-yl)methyl]-N~2~-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Foropafant | |
CAS RN |
136468-36-5 | |
| Record name | Foropafant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOROPAFANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ2QVH41J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



